N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(furan-2-yl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(2-FURYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(2-FURYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions.
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Preparation of Pyrazole Intermediate
Starting Materials: 1-ethyl-1H-pyrazole-5-carbaldehyde.
Reaction Conditions: The aldehyde is reacted with methylamine in the presence of a reducing agent such as sodium borohydride to form the corresponding amine.
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Preparation of Pyridine Intermediate
Starting Materials: 2-furylboronic acid and 2-chloro-3,4-dimethylpyridine.
Reaction Conditions: A Suzuki coupling reaction is performed using a palladium catalyst to form the desired pyridine derivative.
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Coupling Reaction
Starting Materials: The pyrazole amine and the pyridine derivative.
Reaction Conditions: The two intermediates are coupled using a carboxylation reaction in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle multiple steps with precision.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong bases (e.g., sodium hydride) for nucleophilic substitution.
Major Products
Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction Products: Amines or alcohols depending on the site of reduction.
Substitution Products: Various substituted pyrazole and pyridine derivatives.
Scientific Research Applications
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(2-FURYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(2-FURYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide: Known for its insecticidal activity.
N-Substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: Exhibits fungicidal activity.
Uniqueness
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(2-FURYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole and pyridine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
Molecular Formula |
C20H22N6O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-6-(furan-2-yl)-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-5-26-14(8-9-21-26)12-24(3)20(27)15-11-16(17-7-6-10-28-17)22-19-18(15)13(2)23-25(19)4/h6-11H,5,12H2,1-4H3 |
InChI Key |
BLRVUUZOQOHZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4 |
Origin of Product |
United States |
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